Cas no 301860-92-4 (2-({3-bromoimidazo1,2-apyrimidin-2-yl}methyl)sulfanyl-6-methylpyrimidin-4-ol)

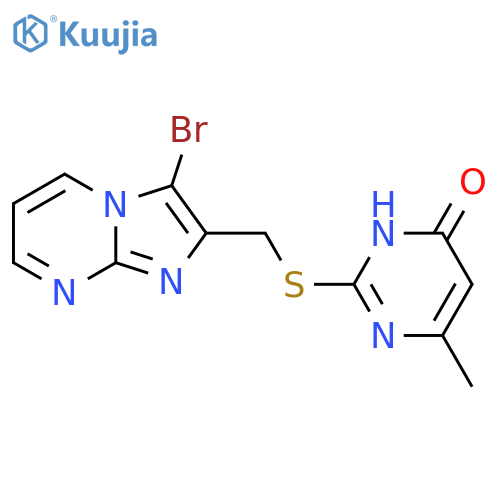

301860-92-4 structure

商品名:2-({3-bromoimidazo1,2-apyrimidin-2-yl}methyl)sulfanyl-6-methylpyrimidin-4-ol

2-({3-bromoimidazo1,2-apyrimidin-2-yl}methyl)sulfanyl-6-methylpyrimidin-4-ol 化学的及び物理的性質

名前と識別子

-

- 2-({3-bromoimidazo1,2-apyrimidin-2-yl}methyl)sulfanyl-6-methylpyrimidin-4-ol

- 301860-92-4

- Oprea1_216384

- 2-(((3-bromoimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-6-methylpyrimidin-4-ol

- 2-[(3-bromoimidazo[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one

- Q27212969

- CHEMBL1325556

- 2-[({3-BROMOIMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-6-METHYLPYRIMIDIN-4-OL

- HMS2455F12

- F1001-0006

- AB00428602-05

- 2-[(3-bromo-2-imidazo[1,2-a]pyrimidinyl)methylthio]-6-methyl-1H-pyrimidin-4-one

- CCG-17448

- EU-0073119

- AKOS002346928

- SMR000060069

- MLS000055557

- CHEBI:123267

-

- インチ: 1S/C12H10BrN5OS/c1-7-5-9(19)17-12(15-7)20-6-8-10(13)18-4-2-3-14-11(18)16-8/h2-5H,6H2,1H3,(H,15,17,19)

- InChIKey: PCAJUEPABCGDBG-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(CSC2=NC(C)=CC(N2)=O)N=C2N=CC=CN12

計算された属性

- せいみつぶんしりょう: 350.97894g/mol

- どういたいしつりょう: 350.97894g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 469

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 97Ų

2-({3-bromoimidazo1,2-apyrimidin-2-yl}methyl)sulfanyl-6-methylpyrimidin-4-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1001-0006-15mg |

2-[({3-bromoimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-methylpyrimidin-4-ol |

301860-92-4 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1001-0006-2μmol |

2-[({3-bromoimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-methylpyrimidin-4-ol |

301860-92-4 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1001-0006-3mg |

2-[({3-bromoimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-methylpyrimidin-4-ol |

301860-92-4 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1001-0006-25mg |

2-[({3-bromoimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-methylpyrimidin-4-ol |

301860-92-4 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1001-0006-75mg |

2-[({3-bromoimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-methylpyrimidin-4-ol |

301860-92-4 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F1001-0006-5μmol |

2-[({3-bromoimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-methylpyrimidin-4-ol |

301860-92-4 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1001-0006-4mg |

2-[({3-bromoimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-methylpyrimidin-4-ol |

301860-92-4 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1001-0006-5mg |

2-[({3-bromoimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-methylpyrimidin-4-ol |

301860-92-4 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1001-0006-10μmol |

2-[({3-bromoimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-methylpyrimidin-4-ol |

301860-92-4 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1001-0006-20μmol |

2-[({3-bromoimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-methylpyrimidin-4-ol |

301860-92-4 | 90%+ | 20μl |

$79.0 | 2023-05-17 |

2-({3-bromoimidazo1,2-apyrimidin-2-yl}methyl)sulfanyl-6-methylpyrimidin-4-ol 関連文献

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

301860-92-4 (2-({3-bromoimidazo1,2-apyrimidin-2-yl}methyl)sulfanyl-6-methylpyrimidin-4-ol) 関連製品

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量